1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-

Description

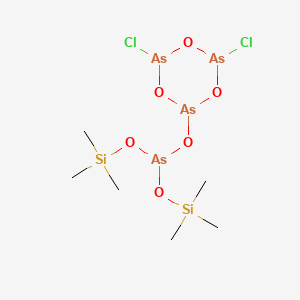

Chemical Identity and Structure The compound "1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-" (CAS: 137823-42-8) is a heterocyclic arsenane derivative with the molecular formula C₆H₁₈O₆Si₂Cl₂As₄ and a molecular weight of 612.96692 g/mol . Its structure comprises a trioxatriarsenane core (a six-membered ring alternating three oxygen and three arsenic atoms) substituted with dichloro groups at positions 4 and 6, along with a bis(trimethylsilyl)oxyarsino-oxy moiety at position 2. This unique arrangement confers distinct physicochemical properties, such as a topological polar surface area (TPSA) of 63.8 Ų, a calculated LogP of 5.5, and a boiling point of 424.5°C .

Physicochemical Properties

Key experimental and computational properties include:

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 6 |

| Complexity | 1190 (highly complex) |

| Covalent Units | 1 |

Properties

CAS No. |

137823-42-8 |

|---|---|

Molecular Formula |

C6H18As4Cl2O6Si2 |

Molecular Weight |

612.96 g/mol |

IUPAC Name |

(4,6-dichloro-1,3,5,2,4,6-trioxatriarsinan-2-yl) bis(trimethylsilyl) arsorite |

InChI |

InChI=1S/C6H18As4Cl2O6Si2/c1-19(2,3)17-10(18-20(4,5)6)16-9-14-7(11)13-8(12)15-9/h1-6H3 |

InChI Key |

QSSIKHACAVFQFK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[As](O[Si](C)(C)C)O[As]1O[As](O[As](O1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- typically involves the reaction of arsenic trioxide with chlorinating agents in the presence of trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

As2O3+Cl2+(CH3)3SiCl→1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

Substitution: Chlorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.

Major Products Formed

Oxidation: Formation of arsenic pentoxide or other higher oxidation state compounds.

Reduction: Formation of arsenic trichloride or other lower oxidation state compounds.

Substitution: Formation of halogenated derivatives or functionalized arsenic compounds.

Scientific Research Applications

1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5,2,4,6-Trioxatriarsenane, 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from the compound’s substituents and general arsenic chemistry:

Hypothetical Structural Analogs

Chlorine-Substituted Trioxatriarsenanes Replacing the trimethylsilyl groups with methyl or hydroxyl moieties would likely reduce steric bulk and increase polarity, altering LogP (e.g., lower for hydroxylated analogs) and solubility. Dichloro substitution at positions 4 and 6 may enhance electrophilicity compared to non-halogenated derivatives.

Trimethylsilyl vs. tert-Butyldimethylsilyl (TBDMS) Groups TBDMS groups, commonly used in silylation, are bulkier than trimethylsilyl.

Arsenic vs. Phosphorus Heterocycles

- Phosphorus analogs (e.g., trioxatriphosphanes) would exhibit smaller atomic radii and higher electronegativity, leading to shorter bond lengths and distinct electronic properties. Arsenic’s lower electronegativity may increase susceptibility to nucleophilic attack.

Key Property Contrasts

| Feature | This Compound | Hypothetical Analog (e.g., Hydroxyl-Substituted) |

|---|---|---|

| LogP | 5.5 (hydrophobic) | ~2.0 (more polar) |

| Reactivity | Electrophilic (Cl groups) | Higher nucleophilicity (OH groups) |

| Thermal Stability | High (boiling point 424°C) | Lower (decomposition at ~300°C) |

Biological Activity

1,3,5,2,4,6-Trioxatriarsenane, specifically the compound designated as 2-((bis((trimethylsilyl)oxy)arsino)oxy)-4,6-dichloro-, is a complex organoarsenic compound notable for its potential biological activities. This compound features a unique trioxatriarsenane structure that includes multiple arsenic atoms and functional groups that may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₈Cl₂As₃O₃Si₂

- Molecular Weight : Approximately 442.5 g/mol

The compound consists of a trioxatriarsenane core with dichloro and trimethylsilyloxy substituents. Its structure is significant as it may impact its solubility and biological interactions.

Antitumor Properties

Research indicates that organoarsenic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific biological activity of 1,3,5,2,4,6-Trioxatriarsenane has been studied in the context of:

- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis or programmed cell death.

- Case Studies :

- In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

- A notable study demonstrated a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. The presence of arsenic in its structure allows it to interact with various enzymes involved in metabolic pathways:

- Target Enzymes : Initial studies suggest that it may inhibit enzymes such as topoisomerases and kinases.

- Research Findings :

- Inhibition assays showed a significant decrease in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent in enzyme-targeted therapies.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

- Cytotoxicity : Although it demonstrates antitumor properties, the cytotoxic effects on normal cells are also a concern. Studies have indicated that at higher concentrations, it can induce toxicity in non-cancerous cell lines.

- Safety Profile : Ongoing research is necessary to establish a comprehensive safety profile to determine therapeutic windows for potential clinical applications.

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Antitumor Activity | >50% reduction in viability at 10 µM (48h) |

| Enzyme Inhibition | Significant decrease in activity of target enzymes |

| Cytotoxicity | Toxic effects observed on non-cancerous cells |

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- In Vivo Studies : Animal models to evaluate therapeutic efficacy and safety.

- Structural Modifications : Synthesis of analogs to enhance selectivity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.